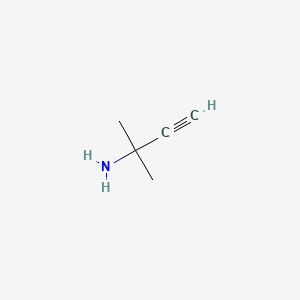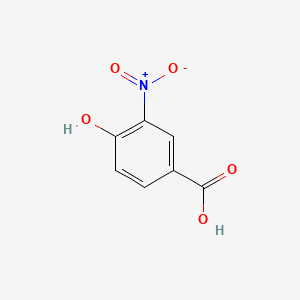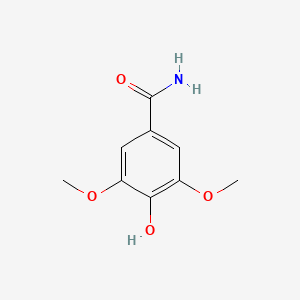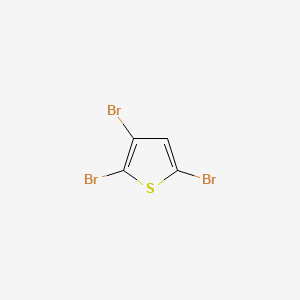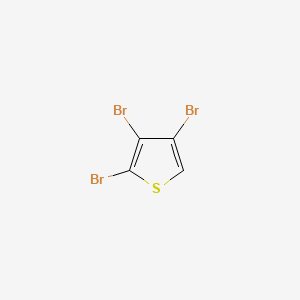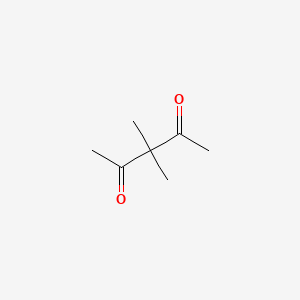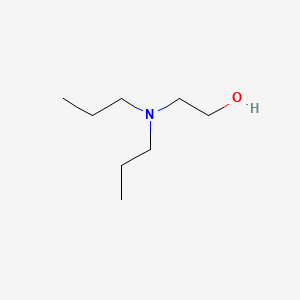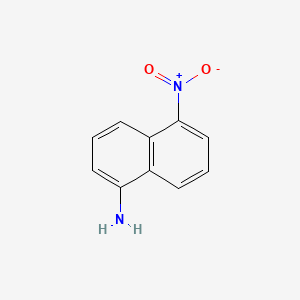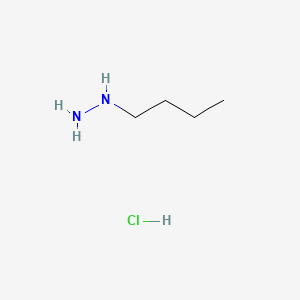
Butylhydrazine hydrochloride
Vue d'ensemble
Description
Butylhydrazine hydrochloride is an organic compound with the molecular formula C4H13ClN2. It is a colorless, hygroscopic solid that has been utilized in various scientific experiments and industrial applications. This compound is known for its stability and versatility in organic synthesis, particularly in the preparation of pharmaceuticals and insect growth regulators.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butylhydrazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with hydrazine hydrate in the presence of an organic acid buffer solution. The resulting tert-butyl hydrazine is then acidified with hydrogen chloride to form this compound . This method is advantageous as it minimizes side reactions and improves overall yield.
Industrial Production Methods: In industrial settings, this compound is produced using a similar approach but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of tert-butyl alcohol and hydrazine hydrate as starting materials, followed by acidification with hydrogen chloride, is a common industrial method .
Analyse Des Réactions Chimiques
Types of Reactions: Butylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form primary amines.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of pyrazoles and other heterocyclic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Hydrazones and Azines: Formed through oxidation reactions.
Primary Amines: Resulting from reduction reactions.
Pyrazoles and Heterocycles: Produced via nucleophilic substitution reactions.
Applications De Recherche Scientifique
Butylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including pyrazoles and diphosphinohydrazines.
Biology: It serves as a reagent in the study of enzyme mechanisms and protein interactions.
Medicine: It is utilized in the development of pharmaceuticals, particularly as a precursor for the synthesis of piperidine and pyridoxine hydrochloride.
Industry: It is employed in the production of insect growth regulators and other agrochemicals.
Mécanisme D'action
The mechanism of action of butylhydrazine hydrochloride involves its ability to inhibit protein synthesis. This compound has been shown to exert cytotoxic effects on mammalian cells by interfering with the translation process. Additionally, it acts as a stabilizer and mediator in various chemical reactions, making it a valuable reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
- tert-Butylhydrazine hydrochloride
- Phenylhydrazine
- N,N-Dimethylhydrazine
- Hydrazine hydrate
- Ethylenediamine
Comparison: Butylhydrazine hydrochloride is unique due to its specific structure and reactivity. Compared to tert-butylhydrazine hydrochloride, it offers different reactivity patterns in nucleophilic substitution reactions. Phenylhydrazine and N,N-dimethylhydrazine are also used in organic synthesis but have distinct applications and reactivity profiles. Hydrazine hydrate and ethylenediamine are more commonly used as reducing agents and in the synthesis of polymers and other materials .
Propriétés
IUPAC Name |
butylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.ClH/c1-2-3-4-6-5;/h6H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXOBXPRDUPYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020218 | |
| Record name | Butylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56795-65-4 | |
| Record name | Hydrazine, butyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56795-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butylhydrazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056795654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTYLHYDRAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0MBZ19RP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical use of tert-butylhydrazine hydrochloride in chemical synthesis?
A1: Tert-butylhydrazine hydrochloride is frequently employed as a nitrogen-containing building block in organic synthesis. It reacts with various electrophiles, particularly those containing carbonyl groups, to form hydrazones and pyrazoles. This reactivity stems from the nucleophilic nature of the nitrogen atom in the hydrazine moiety. [, , , , ]
Q2: Can you provide some examples of reactions where tert-butylhydrazine hydrochloride is used to synthesize heterocyclic compounds?
A2: Certainly! Tert-butylhydrazine hydrochloride reacts with β-dimethylaminoenones to create 1,4'-bipyrazoles through a cyclocondensation reaction. [] It also reacts with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, leading to the formation of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles. The regioselectivity of this reaction is influenced by the reaction conditions. [] Another example is its reaction with unsymmetrical enaminodiketones, yielding 4-substituted 1H-pyrazole-5-carboxylates regiospecifically. []
Q3: What is known about the structure of tert-butylhydrazine hydrochloride?
A3: Although the provided abstracts don't contain detailed structural data, we know that tert-butylhydrazine hydrochloride is the hydrochloride salt of tert-butylhydrazine. This means a proton from hydrochloric acid (HCl) protonates the more basic nitrogen atom in tert-butylhydrazine. The structure includes a tert-butyl group attached to one nitrogen atom and two hydrogens on the other nitrogen atom, which also carries the positive charge from protonation. []
Q4: Are there any studies on the dynamic behavior of tert-butylhydrazine hydrochloride in solution?
A4: Yes, there is research investigating the molecular motions of tert-butylhydrazine hydrochloride using pulsed proton magnetic resonance. These studies revealed information about the rotation of the methyl groups within the tert-butyl group and their influence on spin-lattice relaxation times (T1). []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


